2-Chloro-6-methoxynicotinic acid
Overview
Description
2-Chloro-6-methoxynicotinic acid is an organic compound with the molecular formula C(_7)H(_6)ClNO(_3) It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Chloro-6-methoxynicotinic acid typically begins with 2-chloronicotinic acid.
Methoxylation: The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 2-chloronicotinic acid with methanol in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in 2-Chloro-6-methoxynicotinic acid can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Aminated Derivatives: Formed by substitution of the chlorine atom with amines.
Alcohols and Esters: Resulting from reduction and esterification reactions, respectively.
Scientific Research Applications
Chemistry
2-Chloro-6-methoxynicotinic acid is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
The compound and its derivatives are explored for their potential therapeutic properties. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-Chloro-6-methoxynicotinic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
6-Methoxynicotinic Acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-Chloro-5-methoxynicotinic Acid: Similar structure but with the methoxy group at a different position, leading to different chemical and biological properties.
Uniqueness
2-Chloro-6-methoxynicotinic acid is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBUYRWPJMVZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472126 | |
Record name | 2-chloro-6-methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503000-87-1 | |
Record name | 2-chloro-6-methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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